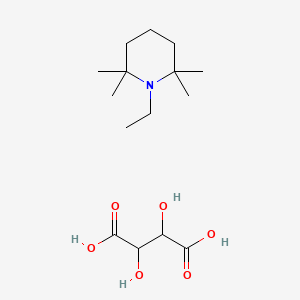
1-Ethyl-2,2,6,6-tetramethylpiperidine hydrogen tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate: is an organic compound belonging to the piperidine family. It is characterized by the presence of a piperidine ring substituted with ethyl and tetramethyl groups, and it is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate typically involves the conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . This method ensures the formation of the desired piperidine derivative with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. The use of advanced catalysts and controlled reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Reduction: The compound can be reduced to form various derivatives, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidants: Oxone is commonly used for oxidation reactions.
Catalysts: Various catalysts, including metal-based catalysts, are used to facilitate substitution and reduction reactions.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed:
Hydroxylamines: Formed through oxidation reactions.
Allylated Tertiary Amines: Formed through substitution reactions.
Reduced Derivatives: Formed through reduction reactions.
Scientific Research Applications
Chemistry: Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate is used as a hindered base in organic synthesis. It is employed in the preparation of metallo-amide bases and selective generation of silylketene acetals .
Biology: In biological research, this compound is used to study the effects of hindered bases on various biochemical pathways and reactions.
Medicine: While not directly used as a therapeutic agent, its derivatives are explored for potential medicinal applications, including as intermediates in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and stabilizers .
Mechanism of Action
The mechanism of action of Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate involves its role as a hindered base. It interacts with various molecular targets, including acids and electrophiles, to facilitate chemical reactions. The steric hindrance provided by the tetramethyl groups enhances its selectivity and reactivity in specific pathways .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A closely related compound with similar structural features and chemical properties.
N,N-Diisopropylethylamine: Another hindered base used in organic synthesis.
Lithium Tetramethylpiperidide: A derivative used as a strong base in various chemical reactions.
Uniqueness: Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability.
Properties
CAS No. |
97589-76-9 |
|---|---|
Molecular Formula |
C15H29NO6 |
Molecular Weight |
319.39 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-ethyl-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C11H23N.C4H6O6/c1-6-12-10(2,3)8-7-9-11(12,4)5;5-1(3(7)8)2(6)4(9)10/h6-9H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
XLBILJOBHUTRSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(CCCC1(C)C)(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















